

Butoxycarboxim: A Technical Guide to its Function as a Reversible Acetylcholinesterase Inhibitor

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Compound of Interest

Compound Name: *Butoxycarboxim*

Cat. No.: *B166929*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Butoxycarboxim, a carbamate pesticide, exerts its biological effects through the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth analysis of **butoxycarboxim**, focusing on its mechanism of action, physicochemical properties, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicological studies.

Introduction

Butoxycarboxim is a systemic insecticide and acaricide belonging to the carbamate class of compounds.[1] Like other carbamates, its mode of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[2][3] The inhibition of AChE by **butoxycarboxim** is reversible, a key characteristic that distinguishes it from organophosphate pesticides, which cause irreversible inhibition.[3] This reversible nature means that the enzyme can regain its function over time as the inhibitor dissociates. Understanding the kinetics and mechanism of

this reversible inhibition is crucial for assessing its toxicological profile and potential therapeutic applications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **butoxycarboxim** is essential for its handling, formulation, and analysis.

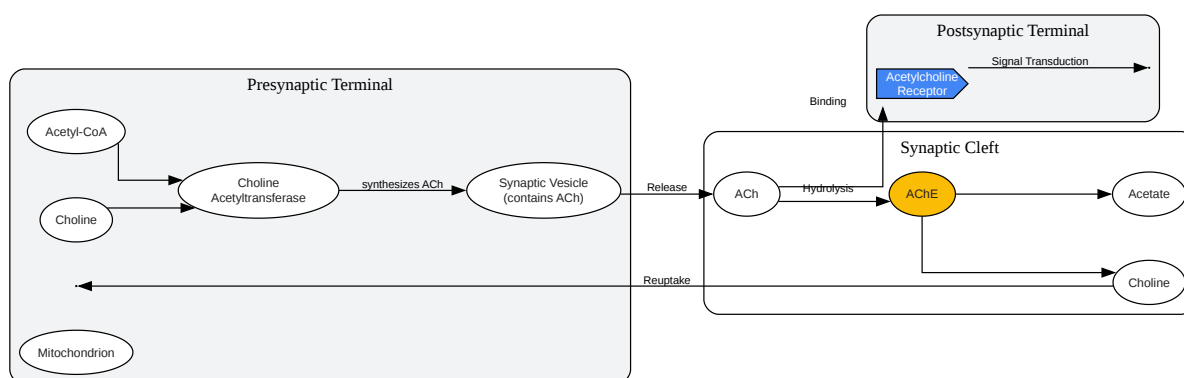
Property	Value	Reference
Molecular Formula	C ₇ H ₁₄ N ₂ O ₄ S	[2]
Molecular Weight	222.26 g/mol	[2]
CAS Registry Number	34681-23-7	[1]
Appearance	Colorless crystals	[1]
Melting Point	87 °C	[1]
Water Solubility	209 g/L at 20 °C	[4]
logP (Octanol-Water Partition Coefficient)	-0.1	[2]

Mechanism of Action: Reversible Acetylcholinesterase Inhibition

The primary target of **butoxycarboxim** is the enzyme acetylcholinesterase (AChE). AChE is a serine hydrolase that plays a vital role in terminating nerve impulses at cholinergic synapses by catalyzing the breakdown of acetylcholine.

The Cholinergic Synapse and the Role of Acetylcholinesterase

The following diagram illustrates the key components and processes within a cholinergic synapse under normal physiological conditions.

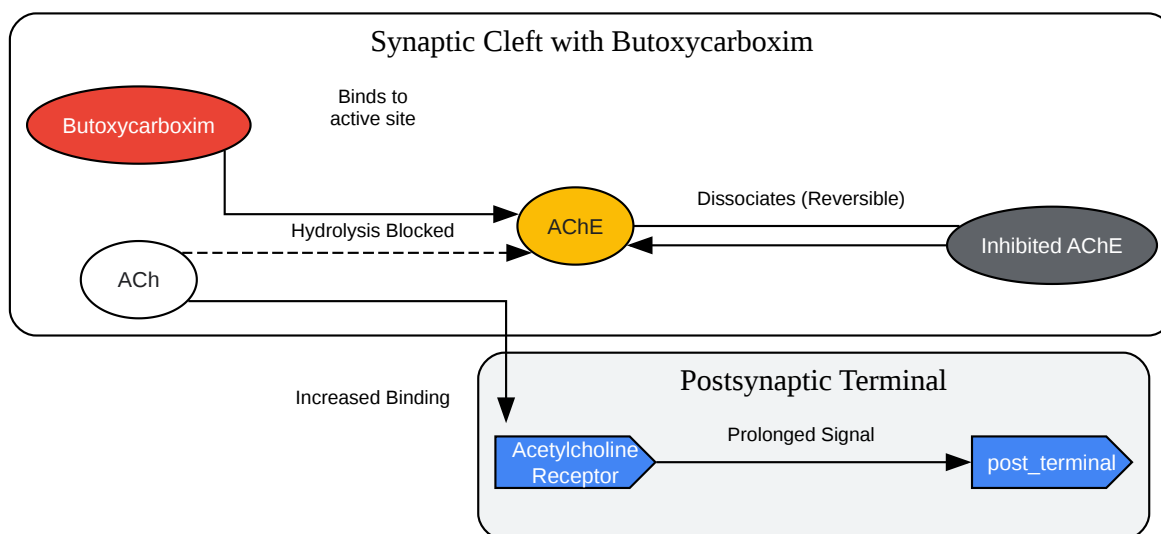


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Figure 1. Diagram of a normal cholinergic synapse.

Reversible Inhibition by Butoxycarboxim

Butoxycarboxim acts as a competitive inhibitor of AChE. It binds to the active site of the enzyme, preventing the substrate, acetylcholine, from binding. This inhibition is reversible, meaning that **butoxycarboxim** can dissociate from the enzyme, allowing it to regain its catalytic activity. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme.[3]



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Figure 2. Reversible inhibition of AChE by **Butoxycarboxim**.

Quantitative Analysis of Acetylcholinesterase Inhibition

The potency of an AChE inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC_{50}) and the inhibition constant (K_i).

Parameter	Description	Value for Butoxycarboxim	Reference
IC ₅₀	The concentration of an inhibitor that reduces the activity of an enzyme by 50%.	Not explicitly found in the provided search results. A related compound, butocarboxim, has reported values.	N/A
K _i	The inhibition constant, which represents the equilibrium constant for the binding of the inhibitor to the enzyme. A lower K _i indicates a higher binding affinity.	Not explicitly found in the provided search results.	N/A

Note: While specific K_i and IC₅₀ values for **butoxycarboxim** were not identified in the surveyed literature, the experimental protocols to determine these values are well-established.

Experimental Protocols

Determination of Acetylcholinesterase Inhibition (Ellman's Assay)

The Ellman's assay is a widely used colorimetric method to measure AChE activity.

Principle: Acetylthiocholine (ATCh), a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Materials:

- Acetylcholinesterase (AChE) solution
- **Butoxycarboxim** solutions of varying concentrations
- Acetylthiocholine iodide (ATCh) solution
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
- Phosphate buffer (pH 8.0)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare fresh solutions of ATCh and DTNB in phosphate buffer.
- In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the **butoxycarboxim** test solution (at various concentrations) or a positive control (e.g., donepezil). For the control well, add 20 µL of buffer instead of the inhibitor.[2]
- Add 20 µL of the AChE enzyme solution to each well.
- Incubate the plate at 37°C for 15 minutes.[2]
- Add 10 µL of DTNB solution to each well.[2]
- Initiate the reaction by adding 10 µL of ATCh solution to each well.[2]
- Immediately measure the absorbance at 412 nm at time 0 and then every minute for 10 minutes using a microplate reader.[2]
- Calculate the rate of reaction (change in absorbance per minute).
- The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test) / Activity of control] x 100.[2]

- The IC_{50} value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Figure 3. Experimental workflow for the Ellman's Assay.

Quantification of Butoxycarboxim by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the related compound butocarboxim and can serve as a starting point for the development of a validated method for **butoxycarboxim**.

Principle: **Butoxycarboxim** is extracted from the sample matrix and separated from other components using reversed-phase HPLC. Detection can be achieved using a UV detector or, for higher sensitivity and selectivity, a mass spectrometer (LC-MS).

Materials:

- HPLC system with a C18 reversed-phase column
- UV or Mass Spectrometry detector
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Acetic acid

- **Butoxycarboxim** analytical standard
- Sample matrix (e.g., plasma, water, soil)

Sample Preparation (QuEChERS-based approach for solid samples):

- Weigh 5 g of the homogenized sample into a 50 mL extraction tube.
- Add 15 mL of water (containing 1% acetic acid) and let the sample soak for 10 minutes.
- Add 15 mL of acetonitrile.
- Shake vigorously for 1 minute.
- Add 6 g of anhydrous MgSO_4 and 1.5 g of sodium acetate to the tube and mix vigorously for 1 minute.
- Centrifuge at 5000 rpm for 5 minutes.
- Filter the acetonitrile supernatant through a 0.2 μm PTFE membrane filter.
- Dilute the extract with HPLC grade water (1:1) before analysis.

HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% acetic acid). A typical gradient could start at 20% acetonitrile and increase to 95% over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL .
- Detection: UV at 230 nm or MS with appropriate settings for **butoxycarboxim** (m/z).

Quantification: A calibration curve is constructed by analyzing a series of **butoxycarboxim** standards of known concentrations. The concentration of **butoxycarboxim** in the sample is determined by comparing its peak area to the calibration curve.

Metabolism and Toxicology

Butoxycarboxim, like other carbamates, is metabolized in mammals primarily through hydrolysis and oxidation.[3] The initial step is the hydrolysis of the carbamate ester linkage, followed by further degradation and conjugation, leading to excretion in the urine.[3]

The acute toxicity of **butoxycarboxim** is due to the overstimulation of the cholinergic system resulting from AChE inhibition. Symptoms can include salivation, lacrimation, urination, defecation, and in severe cases, respiratory distress. Due to the reversible nature of the inhibition, the duration of symptoms is generally shorter than that observed with organophosphate poisoning.

Conclusion

Butoxycarboxim is a potent, reversible inhibitor of acetylcholinesterase. Its mechanism of action is well-understood, and established analytical methods are available for its detection and the characterization of its inhibitory activity. This technical guide provides a foundational understanding of **butoxycarboxim** for researchers and professionals in related fields. Further research to determine its precise kinetic constants (K_i) and to develop and validate specific analytical methods for various matrices would be beneficial for a more complete toxicological and pharmacological profile.

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